yemanuclein-alpha protein

Oocyte biology Germline-specific expression Histone chaperone

Yemanuclein-alpha (YEM-α; also designated yemanuclein or YEM), encoded by the yem gene at cytogenetic locus 98F in Drosophila melanogaster, is a 109,215 Da basic (pHi 8.57) and serine-rich (12.08%) DNA-binding protein that belongs to the Ubinuclein/HPC2 family of histone chaperones conserved throughout eukaryotes. Originally identified in a molecular screen for female germline-specific transcripts, YEM-α is the sole Drosophila ortholog of human UBN1 (ubinuclein-1) and UBN2, and functions as an obligatory partner of the HIRA histone chaperone in replication-independent (RI) deposition of the histone H3 variant H3.3 into chromatin.

Molecular Formula C37H43N5O6
Molecular Weight 0
CAS No. 148348-18-9
Cat. No. B1176752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameyemanuclein-alpha protein
CAS148348-18-9
Synonymsyemanuclein-alpha protein
Molecular FormulaC37H43N5O6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yemanuclein-Alpha Protein (CAS 148348-18-9): A Drosophila Oocyte-Specific Histone H3.3 Chaperone for Chromatin Assembly and Meiosis Research


Yemanuclein-alpha (YEM-α; also designated yemanuclein or YEM), encoded by the yem gene at cytogenetic locus 98F in Drosophila melanogaster, is a 109,215 Da basic (pHi 8.57) and serine-rich (12.08%) DNA-binding protein that belongs to the Ubinuclein/HPC2 family of histone chaperones conserved throughout eukaryotes [1]. Originally identified in a molecular screen for female germline-specific transcripts, YEM-α is the sole Drosophila ortholog of human UBN1 (ubinuclein-1) and UBN2, and functions as an obligatory partner of the HIRA histone chaperone in replication-independent (RI) deposition of the histone H3 variant H3.3 into chromatin [1][2]. The protein is essential for two distinct reproductive processes: female meiotic division in the oocyte and de novo paternal chromatin assembly in the zygote following fertilization [3].

Why Yemanuclein-Alpha Cannot Be Replaced by Generic Histone Chaperones or Human Orthologs in Functional Studies


Despite sharing the conserved Hpc2-related domain (HRD/HUN domain) with human UBN1, UBN2, and yeast Hpc2p, yemanuclein-alpha cannot be functionally replaced by these orthologs because it possesses a unique combination of oocyte-restricted expression, a specialized 40-amino-acid N-terminal acidic domain, a mutually dependent targeting relationship with Drosophila HIRA, and an exclusive role in the HIRA-dependent—but not ATRX/XNP-dependent—H3.3 deposition pathway at fertilization [1][2]. Human UBN1 is ubiquitously expressed across at least 27 tissue types and participates in senescence-associated heterochromatin formation and neural differentiation gene regulation, functions distinct from the germline-restricted meiotic and pronuclear roles of YEM-α [3]. Furthermore, the single-amino-acid substitution V478E in YEM-α (the yem¹ allele) alone is sufficient to cause a near-complete loss of female fertility (to 0.01% of wild-type), demonstrating that even subtle sequence alterations in YEM-α cannot be compensated by other histone chaperones present in the Drosophila oocyte [4].

Quantitative Differentiation Evidence for Yemanuclein-Alpha Protein Against Closest Analogs and Orthologs


Oocyte-Restricted Nuclear Localization vs. Ubiquitous Tissue Expression of Human UBN1/UBN2

Yemanuclein-alpha is described as a nuclear protein highly specific for the oocyte nucleus, with transcript expression restricted to female germ cells at early oogenic stages and exhibiting a graded distribution along the antero-posterior axis of the oocyte [1]. In contrast, its human ortholog UBN1 (ubinuclein-1) is ubiquitously expressed, with broad mRNA expression detected across at least 27 tissue types including testis (RPKM 22.1), bone marrow (RPKM 13.0), thymus, limb, and numerous tumor cell lines [2]. This expression pattern difference means that experiments requiring germline-restricted H3.3 chaperone function cannot be performed with human UBN1 or UBN2 constructs.

Oocyte biology Germline-specific expression Histone chaperone Tissue specificity

Single-Amino-Acid (V478E) Mutant Fertility Defect: 0.01% Residual Fertility vs. Wild-Type in Drosophila

The yem¹ point mutation (V478E), affecting a single conserved residue in yemanuclein-alpha, causes a dramatic reduction in female fertility. Quantitatively, the fertility rate of yem¹/Df(3R)3450 mutant females drops to 0.01% of wild-type levels, and approaches only 0.02% in the presence of an achiasmate FM7 X chromosome that partially alleviates the meiotic defect [1]. For comparison, known recombination-defective mutants (mei-218, mei-217, ord) retain substantially higher fertility, and the mei-218¹/⁸ recombination-defective background partially restoring the yem¹ fertility to a maximum of 0.2% of wild-type demonstrates the severity and specificity of the yem meiotic defect relative to other meiotic mutants [1]. Unexpectedly, 96% of the rare progeny from yem¹ mothers lacked paternal chromosome markers, indicating development from diploid gametes via gynogenesis—a parthenogenetic outcome not reported for mutations in other histone chaperones such as Hira, Asf1, or dBRWD3 [1].

Female meiosis Fertility assay Mutant phenotype Reproductive genetics

Mutual Targeting Dependency Between YEM and HIRA vs. Independent HIRA-Binding by Human UBN1 NHRD Domain

In Drosophila, HIRA and YEM proteins are mutually dependent for their targeting to the decondensing male pronucleus; loss of either protein abolishes localization of the other to the paternal chromatin [1]. In contrast, human UBN1 employs a structurally distinct, less-conserved N-terminal HIRA-binding domain (NHRD, residues 41–77) that is separate from its H3.3-binding HRD domain, allowing UBN1 to interact with HIRA independently of chromatin targeting context and enabling the HRD domain to bind H3.3/H4 without any contribution from HIRA [2]. This architectural and functional divergence means that Drosophila YEM cannot be replaced by human UBN1 in assays requiring coordinated HIRA–YEM co-targeting, and conversely, human UBN1 domain-deletion constructs cannot recapitulate the obligate mutual dependency observed in the fly system [1][2].

HIRA complex Pronuclear chromatin assembly Protein-protein interaction Histone chaperone targeting

Exclusive HIRA/YEM Pathway for Paternal Chromatin Assembly: ATRX/XNP Pathway Not Involved

In Drosophila, de novo paternal chromatin assembly at fertilization exclusively uses the HIRA/YEM-dependent pathway for H3.3 deposition. The alternative ATRX/XNP-dependent H3.3 deposition pathway was experimentally tested and shown not to be involved in paternal chromatin assembly [1]. This is in contrast to mammalian systems where both the HIRA/UBN1/UBN2 pathway and the DAXX/ATRX pathway contribute to H3.3 deposition, with DAXX/ATRX functioning at heterochromatic regions including pericentromeres and telomeres, and the two pathways exhibiting partial functional overlap in non-proliferating senescent cells and activated neurons [2]. The Drosophila system thus offers a uniquely clean genetic background where paternal pronuclear H3.3 deposition is entirely attributable to the HIRA/YEM complex, eliminating confounding contributions from ATRX-dependent pathways [1].

Paternal chromatin assembly Histone H3.3 deposition pathway ATRX/XNP Fertilization

Unique 40-Amino-Acid N-Terminal Acidic Domain with Nucleolin-Like Features Absent in Human UBN1/UBN2

Yemanuclein-alpha contains a distinctive 40-amino-acid acidic domain in the first third of the protein with a predicted alpha-helix organization that harbors a tandem repeat of 12 acidic amino acids [1]. This domain exhibits sequence and structural similarity to the acidic domain of nucleolin, a region known to interact with chromatin in transcriptional activation mechanisms [1][2]. The human UBN1 and UBN2 proteins, while sharing the conserved HRD/HUN domain with YEM-α, lack this nucleolin-like N-terminal acidic domain organization; instead, UBN1 contains an NHRD domain (residues 41–77) that mediates HIRA binding but has no reported similarity to nucleolin [3]. This domain-level difference may underlie the observed DNA-binding and transcriptional-activator-like properties of YEM-α, which were demonstrated by affinity chromatography experiments [1].

Acidic domain Protein domain architecture Nucleolin similarity Transcriptional activation

Optimal Research and Discovery Applications for Yemanuclein-Alpha Protein Based on Verified Differentiation Evidence


Drosophila Oocyte Meiosis Research: Functional Complementation and Mutant Rescue Assays

The extreme fertility defect of yem¹ mutant females (0.01% of wild-type) provides a highly sensitive quantitative readout for functional complementation assays. Researchers can use recombinant or transgenic yemanuclein-alpha to rescue the yem¹/Df sterility phenotype and quantitatively measure restoration of fertility as progeny per 100 mothers. Because the parthenogenetic progeny (96% lacking paternal markers) is a unique phenotype not shared by Hira or Asf1 mutants, this assay offers unparalleled specificity for verifying YEM-α functional integrity [1]. Applications extend to structure-function analyses of the V478 residue, the 40-amino-acid acidic domain, and the HRD/HUN domain in meiotic chromosome segregation and kinetochore function. For procurement purposes, any yemanuclein-alpha protein lot should be validated by its ability to rescue yem¹ sterility to ≥10% of wild-type fertility in standard Drosophila injection or transgenic complementation protocols.

De Novo Paternal Chromatin Assembly Studies: HIRA/YEM Pathway Exclusivity Model

The Drosophila embryo provides the only known metazoan system where paternal pronuclear H3.3 deposition is mediated exclusively by a single defined complex (HIRA/YEM), with no contribution from ATRX/XNP-dependent pathways [1]. This pathway exclusivity makes yemanuclein-alpha an essential reagent for biochemical reconstitution of replication-independent nucleosome assembly on protamine-removed paternal chromatin templates. Investigators studying the stepwise mechanism of H3.3/H4 recognition, HIRA-dependent deposition, and nucleosome assembly can use purified YEM-α protein in vitro without confounding ATRX/DAXX pathway activity. The mutually dependent targeting of HIRA and YEM to the male pronucleus further enables experiments where co-targeting kinetics can be quantitatively monitored by dual-color immunofluorescence in yem or Hira mutant embryos injected with fluorescently labeled recombinant proteins [1].

Evolutionary Conservation Studies: Drosophila YEM as an Ancestral Ubinuclein Family Member

Yemanuclein-alpha is the archetypal member of the Ubinuclein/HPC2 family of histone chaperones, and the Drosophila system allows evolutionary comparisons across yeast Hpc2p, fly YEM, and human UBN1/UBN2 [1]. The conserved HRD/HUN domain shared among all family members contrasts with the YEM-specific 40-residue nucleolin-like acidic domain and the UBN1-specific NHRD domain, enabling domain-swap and chimeric protein experiments to probe the evolutionary divergence of HIRA interaction mechanisms [2][3]. The orthology relationship confirmed by Alliance of Genome Resources (yemanuclein orthologous to human UBN1 and UBN2) supports the use of Drosophila YEM-α as a simplified model for understanding the minimal functional requirements of the Ubinuclein family before vertebrate gene duplication events [4].

Antibody Validation and Protein Detection Reagent Development

The highly specific localization of YEM-α protein to the oocyte germinal vesicle (nucleus) and its accumulation at kinetochores and the synaptonemal complex during meiotic prophase I provide well-defined subcellular landmarks for antibody validation [1]. Anti-YEM antibodies (such as the published AS2 antibody) can be validated using yem²/Df(3R)3450 null oocytes where only background staining is detected, compared to the strong germinal vesicle signal in wild-type and yem¹/Df oocytes [2]. For recombinant YEM-α protein used as an antigen or standard, the predicted molecular weight of 109,215 Da, basic pI of 8.57, and serine-rich composition (12.08%) provide specific biochemical parameters for quality control by SDS-PAGE, mass spectrometry, and isoelectric focusing [3].

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